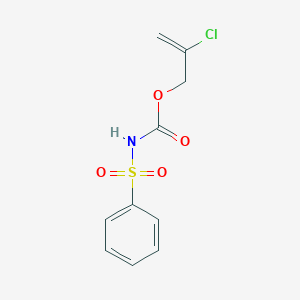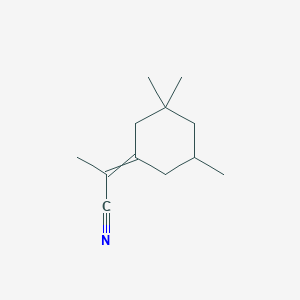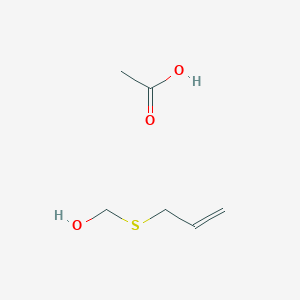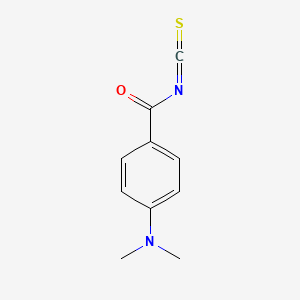
4-(Dimethylamino)benzoyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)benzoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 4-(Dimethylamino)benzoyl isothiocyanate, typically involves the reaction of amines with carbon disulfide and a base, followed by the addition of a desulfurizing agent. One common method involves the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ by treating amines with carbon disulfide and triethylamine . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often employs similar methods but on a larger scale. The use of catalytic amounts of amine bases, such as DBU, and benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) has been optimized for sustainability . These methods aim to reduce waste and maintain high purity of the product through optimized purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)benzoyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound include thioureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)benzoyl isothiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: It is employed in the labeling of proteins and peptides for biochemical assays.
Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)benzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and peptides. This reactivity allows it to form covalent bonds with biological molecules, thereby altering their function. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Used in the Edman degradation for amino acid sequencing.
Fluorescein isothiocyanate: Used in fluorescent labeling of biomolecules.
Allyl isothiocyanate: Known for its antimicrobial properties and used as a food preservative.
Uniqueness
4-(Dimethylamino)benzoyl isothiocyanate is unique due to its dimethylamino group, which enhances its reactivity and allows for specific interactions with biological molecules. This makes it particularly useful in biochemical assays and as a potential therapeutic agent .
Eigenschaften
CAS-Nummer |
63193-70-4 |
|---|---|
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
4-(dimethylamino)benzoyl isothiocyanate |
InChI |
InChI=1S/C10H10N2OS/c1-12(2)9-5-3-8(4-6-9)10(13)11-7-14/h3-6H,1-2H3 |
InChI-Schlüssel |
CLOUWRFZOHCLMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


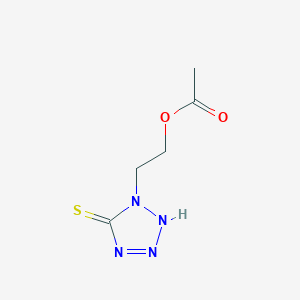
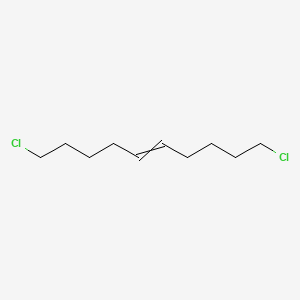
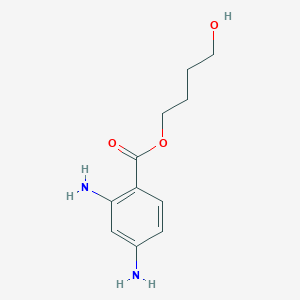
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)


![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
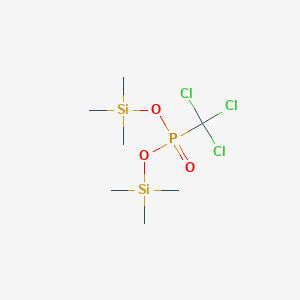
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
